Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate
Overview
Description
Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate is a heterocyclic compound featuring an oxazole ring substituted with an ethyl ester group and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzoyl chloride with ethyl glycinate hydrochloride in the presence of a base, followed by cyclization to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the ester group.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Shares the 4-methoxyphenyl group but has an indole ring instead of an oxazole ring.
5-(4-Methoxyphenyl)-1H-imidazole: Similar structure but with an imidazole ring.
Uniqueness: Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound consists of an oxazole ring substituted with a methoxyphenyl group and an ethyl ester functional group. The unique combination of these functional groups is believed to enhance its biological activity through various mechanisms.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The oxazole ring can interact with enzymes, potentially inhibiting their activity. This is crucial for its antimicrobial and anticancer properties.
- Receptor Binding : The methoxyphenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding, facilitating interactions with cellular receptors involved in signaling pathways related to cancer and infection.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that it may inhibit the growth of various bacterial strains. For instance, compound derivatives have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria, displaying varying degrees of inhibition .
Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and SH-SY5Y (neuroblastoma). The mechanism involves the activation of caspase pathways and modulation of p53 expression, which are critical in regulating apoptosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the methoxyphenyl group and the oxazole ring significantly affect biological activity. For example, certain substitutions have been shown to enhance cytotoxicity against specific cancer cell lines while maintaining selectivity towards malignant cells over non-malignant cells .
Compound | Activity Type | IC50 (µM) | Target Cell Line |
---|---|---|---|
This compound | Anticancer | 10.38 | MCF-7 |
Derivative A | Antimicrobial | 15.00 | E. coli |
Derivative B | Anticancer | 8.50 | SH-SY5Y |
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains using disc diffusion methods. Results indicated significant inhibition zones compared to control groups .
- Cytotoxicity Assessment : In a comparative study, this compound exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin in MCF-7 cell lines, with an IC50 value significantly lower than that of doxorubicin .
Properties
IUPAC Name |
ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(15)12-14-8-11(18-12)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFWDPLAXJZJDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680504 | |
Record name | Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1441-37-8 | |
Record name | Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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